molecular formula C22H22N2O7S B2817857 Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-32-4

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2817857
CAS No.: 900008-32-4
M. Wt: 458.49
InChI Key: ZDXYPBKWGFENRM-UHFFFAOYSA-N
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Description

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring:

  • Ethyl ester at position 2.
  • Sulfonyloxy group at position 4, linked to a 4-methoxy-3-methylphenyl moiety.
  • o-Tolyl group (ortho-methylphenyl) at position 1.
  • Ketone at position 4.

The sulfonyloxy group may act as a leaving group, enhancing reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 4-(4-methoxy-3-methylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-19(13-20(25)24(23-21)17-9-7-6-8-14(17)2)31-32(27,28)16-10-11-18(29-4)15(3)12-16/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXYPBKWGFENRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents like methanol and methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Compound Name (CAS No.) Substituents (Position) Molecular Weight Key Structural Differences vs. Target Compound Inferred Properties
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (339031-45-7) - Butylsulfanyl (C4H9S) at C4
- Phenyl at C1
332.42 - Thioether (S-alkyl) instead of sulfonate ester
- Phenyl lacks methyl/methoxy groups
- Lower polarity due to thioether
- Reduced electrophilicity at C4
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (338396-07-9) - Pyridin-2-ylsulfanyl at C4
- 4-Methoxyphenyl at C1
- Methyl ester
384.41 - Heteroaromatic sulfur substituent
- Para-methoxy on phenyl vs. ortho-methyl
- Smaller ester group
- Enhanced π-π stacking (pyridine)
- Potential for H-bonding with pyridine
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (478067-01-5) - CF3 at C4
- 3-(CF3)phenyl at C1
438.28 - Trifluoromethyl groups at C4 and C1
- No sulfonate/sulfur linkage
- High lipophilicity (CF3)
- Strong electron-withdrawing effects
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (899943-46-5) - 4-Fluorophenyl at C1
- Methoxy at C4
320.30 - Fluorine substituent (smaller, electronegative)
- Methoxy instead of sulfonyloxy
- Increased polarity (F, methoxy)
- Reduced steric bulk at C1 and C4
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (338395-91-8) - Complex sulfanyl (CH2COOMe) at C4
- 3-CF3phenyl at C1
- Methyl ester
402.35 - Branched sulfanyl chain with ester
- CF3-phenyl vs. o-tolyl
- Methyl ester
- Steric hindrance at C4
- Enhanced solubility (ester chain)

Critical Analysis of Substituent Effects

Position 1 Aryl Group

  • Phenyl (CAS 339031-45-7) : Lacking substituents, likely more reactive in electrophilic aromatic substitution .
  • 3-CF3phenyl (CAS 478067-01-5) : Strong electron-withdrawing effect may stabilize negative charge in intermediates .

Position 4 Substituents

  • Sulfonyloxy Group (Target) : High electrophilicity at C4 due to sulfonate’s leaving-group capability, favoring nucleophilic displacement .
  • Butylsulfanyl (CAS 339031-45-7) : Thioether is less polar and may participate in radical reactions .
  • CF3 (CAS 478067-01-5) : Electron-withdrawing nature reduces electron density at C4, altering reactivity in cycloadditions .

Ester Group

  • Ethyl vs. Methyl : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability .

Q & A

Q. What are the critical parameters for optimizing the synthesis of Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including pyridazine ring formation and sulfonate/ester functionalization. Key parameters include:

  • Temperature control : Reactions often require moderate heating (60–80°C) to activate intermediates while avoiding decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.
  • Catalyst use : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during sulfonylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from by-products.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the dihydropyridazine ring and substituent positions (e.g., sulfonate and o-tolyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₂₃N₂O₇S) and detects isotopic patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays).

Q. How should researchers handle stability issues during storage and experimental use?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonate ester and dihydropyridazine moieties.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
  • Short-term use : Prepare fresh solutions in anhydrous DMSO for biological assays to minimize solvent-induced degradation.

Advanced Research Questions

Q. What reaction pathways dominate the chemical reactivity of this compound, and how can they be exploited for derivatization?

Methodological Answer:

  • Nucleophilic substitution : The sulfonate group (–OSO₂–) undergoes displacement with amines or thiols under basic conditions to generate sulfonamide or thioether derivatives.
  • Ester hydrolysis : Controlled alkaline hydrolysis (NaOH/EtOH) converts the ethyl ester to a carboxylic acid for further coupling reactions.
  • Oxidation of dihydropyridazine : Transition-metal catalysts (e.g., Pd/C) oxidize the 1,6-dihydropyridazine ring to pyridazine, altering electronic properties.

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data across substituted dihydropyridazine analogs?

Methodological Answer:

  • Systematic substituent variation : Compare o-tolyl vs. phenyl or 4-methoxy-3-methylsulfonyl vs. halogenated analogs to identify critical pharmacophores.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like bacterial dihydrofolate reductase.
  • In vitro validation : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) to correlate substituent electronegativity with antimicrobial potency.

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

  • Rigorous QC protocols : Ensure each batch meets NMR purity (>95%) and LC-MS identity standards before testing.
  • Positive controls : Include reference compounds (e.g., sulfamethoxazole) in antimicrobial assays to normalize inter-experimental variability.
  • Dose-response curves : Perform IC₅₀ determinations in triplicate to account for solubility differences in cell-based assays.

Q. How can researchers design experiments to probe the metabolic fate of this compound in in vitro models?

Methodological Answer:

  • Microsomal incubation : Use liver microsomes (human or rodent) with NADPH cofactor to identify Phase I metabolites (e.g., hydroxylation at the methyl group).
  • LC-MS/MS analysis : Monitor mass shifts (e.g., +16 Da for oxidation) and compare to synthetic standards.
  • CYP enzyme inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to assess isoform-specific metabolism.

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